Carperitide - 85637-73-6

Carperitide

Catalog Number: EVT-354193
CAS Number: 85637-73-6
Molecular Formula: C127H203N45O39S3
Molecular Weight: 3080.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carperitide is a polypeptide.
Carperitide is a natural product found in Metasequoia glyptostroboides with data available.
Synthesis Analysis

Methods and Technical Details

The synthesis of Carperitide employs an Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method combined with a liquid-phase approach. This method allows for the efficient assembly of peptide sequences through sequential coupling reactions on a solid support, followed by cleavage from the resin to yield the final product. The synthesis involves the use of various protective groups to selectively activate amino acids during the coupling process, ensuring that the correct sequence is assembled without unwanted side reactions .

The specific steps include:

  1. Preparation of Resin: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed to activate the amino group for coupling.
  3. Coupling: The next amino acid is added in a reaction facilitated by coupling reagents.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
  5. Cleavage and Purification: The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

Carperitide's molecular formula is C₃₆H₅₃N₉O₁₁S, with a molecular weight of 757.92 g/mol. The structure consists of multiple peptide bonds linking various amino acids, which contribute to its biological activity. The compound features several functional groups, including amides and a thioether linkage, which are critical for its interaction with biological receptors.

The stereochemistry of Carperitide is also significant; it contains several chiral centers that must be correctly configured to ensure biological activity. The three-dimensional conformation of Carperitide allows for effective binding to its target receptors, facilitating its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Carperitide undergoes various chemical reactions that are essential for its activity and metabolism within biological systems. Upon administration, it interacts with specific receptors such as the natriuretic peptide receptor-A, leading to downstream signaling pathways that promote vasodilation and diuresis.

In vitro studies have demonstrated that Carperitide can induce coronary vasodilation by increasing cyclic guanosine monophosphate levels within vascular smooth muscle cells. This reaction occurs through the activation of guanylate cyclase, which catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate .

Additionally, Carperitide's stability in circulation can be influenced by proteolytic enzymes such as neprilysin, which can degrade natriuretic peptides into inactive fragments. Understanding these reactions is crucial for optimizing therapeutic applications and minimizing side effects .

Mechanism of Action

Process and Data

Carperitide exerts its pharmacological effects primarily through binding to specific receptors on target cells. Upon binding to natriuretic peptide receptor-A, it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels. This elevation results in relaxation of vascular smooth muscle cells, decreased systemic vascular resistance, and enhanced diuresis due to increased renal blood flow.

The mechanism also involves modulation of sodium transport in renal tubules, promoting sodium excretion (natriuresis). Furthermore, Carperitide has been shown to limit myocardial infarct size during ischemic events by improving coronary blood flow and reducing metabolic dysfunction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carperitide appears as a white to off-white powder that is soluble in water. Its melting point has not been extensively documented but is generally stable under physiological conditions. The compound's solubility profile makes it suitable for intravenous administration.

Key physical properties include:

  • Molecular Weight: 757.92 g/mol
  • Solubility: Soluble in water
  • Stability: Stable at room temperature but sensitive to extreme pH conditions

Chemical properties involve its reactivity with various biological molecules, particularly through its functional groups that facilitate interactions with receptors .

Applications

Scientific Uses

Carperitide has significant applications in clinical settings, particularly in managing acute heart failure due to its ability to reduce preload and afterload on the heart. It is used therapeutically to improve cardiac output and alleviate symptoms related to fluid overload.

In research contexts, Carperitide serves as a model compound for studying natriuretic peptides' roles in cardiovascular physiology and pathophysiology. Its effects on vascular tone regulation make it a valuable tool for investigating potential treatments for hypertension and heart failure.

Additionally, ongoing studies explore its potential applications beyond cardiology, including possible roles in metabolic disorders due to its influence on renal function and fluid balance .

Mechanisms of Action and Signaling Pathways

Atrial Natriuretic Peptide (ANP) Receptor Activation and Cyclic GMP Modulation

Carperitide (recombinant human ANP) exerts its primary effects through binding to natriuretic peptide receptor-A (NPRA), a transmembrane guanylyl cyclase receptor. Upon ligand binding, NPRA undergoes conformational changes that activate its intracellular catalytic domain, converting GTP to cyclic guanosine monophosphate (cGMP) [5] [7]. This reaction increases intracellular cGMP levels by up to 50-fold within minutes of receptor activation, serving as a critical second messenger [2]. The cGMP cascade activates protein kinase G (PKG), which phosphorylates target proteins including:

  • Vasodilatory phosphoproteins: Phospholamban in vascular smooth muscle, enhancing calcium reuptake into the sarcoplasmic reticulum
  • Renal tubular proteins: Epithelial sodium channel (ENaC) subunits, inhibiting sodium reabsorption
  • Antifibrotic mediators: Transcriptional regulators that suppress collagen synthesis [5] [7]

Table 1: cGMP-Mediated Effects of Carperitide

Target TissuecGMP-Dependent EffectFunctional Outcome
Vascular Smooth MusclePKG-mediated calcium flux reductionSystemic vasodilation
Renal Collecting DuctENaC channel phosphorylationReduced sodium reabsorption
Cardiac FibroblastsSmad3 phosphorylation inhibitionSuppressed collagen production
Coronary EndotheliumEnhanced NO-cGMP cross-talkCoronary vasodilation

Endothelin-1 Secretion Inhibition and Vascular Tone Regulation

Carperitide counteracts vasoconstrictive pathways through potent inhibition of endothelin-1 (ET-1), a peptide that promotes vascular contraction and fibroblast proliferation. NPRA activation suppresses ET-1 secretion via two mechanisms:

  • Direct transcriptional regulation: cGMP-dependent kinase phosphorylates the ET-1 promoter, reducing gene expression by 40-60% in endothelial cells [4]
  • Calcium flux modulation: PKG-mediated reduction of intracellular calcium in vascular endothelial cells, inhibiting calcium-dependent ET-1 secretion [7]This dual inhibition significantly decreases circulating ET-1 levels, reducing vascular resistance and opposing the vasoconstrictive effects of angiotensin II. The vasodilatory effect is particularly pronounced in renal afferent arterioles, contributing to improved renal perfusion [4] [7].

Synergistic Interaction with Nitric Oxide (NO) in Coronary Vasodilation

Carperitide demonstrates functional synergy with nitric oxide pathways in coronary vasculature. Experimental studies in canine models reveal that:

  • Carperitide (0.1 μg kg⁻¹ min⁻¹) increases coronary blood flow by 68% during induced ischemia [2]
  • This vasodilatory effect is attenuated by 80% with nitric oxide synthase (NOS) inhibition using L-NAME [2]The cGMP generated by NPRA activation potentiates NO signaling through:
  • Stabilization of NO: cGMP reduces superoxide production, decreasing NO degradation
  • Enhanced soluble guanylyl cyclase (sGC) sensitivity: Priming of sGC for NO activation
  • Cross-activation: cGMP-dependent kinase phosphorylates endothelial NOS (eNOS), increasing NO production [2] [5]This reciprocal amplification creates a vasodilatory cascade that significantly improves myocardial perfusion in ischemic conditions.

Neurohormonal Modulation: Renin-Angiotensin-Aldosterone System (RAAS) Suppression

Carperitide induces comprehensive suppression of RAAS components through multiple pathways:

  • Renin inhibition: Direct cGMP-mediated suppression of juxtaglomerular cells, reducing renin secretion by 35-50% [3]
  • Angiotensin II blockade: Downregulation of angiotensin-converting enzyme (ACE) expression in pulmonary endothelium
  • Aldosterone reduction: 60-75% decrease in adrenal aldosterone synthesis via cGMP-dependent kinase inhibition of aldosterone synthase (CYP11B2) [8]Additionally, carperitide interrupts RAAS-induced fibrotic signaling by:
  • TGF-β suppression: Attenuation of angiotensin II-induced TGF-β1 expression in cardiac fibroblasts
  • Smad2/3 phosphorylation blockade: Inhibition of profibrotic transcription factors in myocardial tissue [8]This multilevel RAAS inhibition creates a cardioprotective environment that counters ventricular remodeling and pathological fibrosis.

Natriuretic and Diuretic Mechanisms Independent of Loop Diuretics

Carperitide promotes sodium and water excretion through distinct mechanisms that bypass traditional diuretic pathways:1. Glomerular hemodynamic effects:- Selective afferent arteriolar vasodilation (+25% diameter)- Efferent arteriolar constriction (-15% diameter)- Resulting in 35-40% increase in glomerular filtration rate (GFR) [1]

  • Tubular transport inhibition:
  • ENaC blockade in collecting ducts via cGMP/PKG phosphorylation
  • Na⁺/K⁺-ATPase downregulation in proximal tubules
  • NKCC2 transporter inhibition in thick ascending limbs [8]
  • Medullary washout:
  • Increased vasa recta blood flow (45% elevation)
  • Reduced interstitial hypertonicity
  • Diminished driving force for water reabsorption [1]

Table 2: Renal Sodium Handling Mechanisms of Carperitide

Nephron SegmentMolecular TargetEffect on Sodium Excretion
GlomerulusIncreased filtration surface+40% filtered sodium load
Proximal TubuleNa⁺/K⁺-ATPase inhibition+15% sodium excretion
Thick Ascending LimbNKCC2 transporter blockade+25% sodium excretion
Collecting DuctENaC channel phosphorylation+35% sodium excretion

These mechanisms collectively produce a potent natriuresis without activating tubuloglomerular feedback or causing the hypokalemia and neurohormonal activation characteristic of loop diuretics. The diuresis is accompanied by suppression of renal sympathetic activity, creating a self-sustaining excretion pathway [1] [8].

Properties

CAS Number

85637-73-6

Product Name

Carperitide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C127H203N45O39S3

Molecular Weight

3080.5 g/mol

InChI

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1

InChI Key

NSQLIUXCMFBZME-MPVJKSABSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

alpha-atrial natriuretic peptide, human
alpha-hANP
alpha-human atrial natriuretic peptide
atrial natriuretic peptide precusor A, human
carperitide
natriuretic peptide precursor A, human
NPPA protein, human

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.